4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile
Description
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile (CAS: Not explicitly provided in evidence; molecular formula: C₆H₆N₄S) is a pyrimidine derivative characterized by a central pyrimidine ring with substituents at positions 2 (mercapto), 4 (amino), 5 (carbonitrile), and 6 (methyl). The compound is synthesized via alkylation or nucleophilic substitution reactions, as seen in methods using DMF and alkylating agents like bromides or chlorides [1]. Its spectral characterization (IR, NMR, MS) confirms the presence of functional groups, including NH₂ (ν ~3478 cm⁻¹), CN (ν ~2212 cm⁻¹), and SH (δ ~13.55 ppm in NMR) [20].
Properties
IUPAC Name |
4-amino-6-methyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2-7)5(8)10-6(11)9-3/h1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDRVBBYBMMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3,3-bis(methylthio)acrylonitrile with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile possesses a unique structure characterized by an amino group, a mercapto group, and a nitrile group. This combination allows it to function effectively as an ATP-mimicking tyrosine kinase inhibitor , primarily targeting the epidermal growth factor receptor (EGFR) . The compound acts by mimicking ATP, inhibiting the kinase activity of EGFR, which is crucial in various signaling pathways related to cell proliferation and survival .
Biochemical Pathways
The compound has been shown to affect the EGFR tyrosine kinase pathway, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in several cancer cell lines. Notably, it exhibits cytotoxicity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells .
Medicinal Chemistry
The primary application of this compound is in the development of anticancer drugs. It has been evaluated for its ability to inhibit EGFR mutations, particularly the T790M mutation associated with resistance to existing therapies like erlotinib. Studies have demonstrated that certain derivatives of this compound exhibit enhanced antiproliferative activity compared to erlotinib, with IC50 values significantly lower than those of standard treatments .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. It inhibits iodothyronine 5’-deiodinase, which plays a critical role in thyroid hormone metabolism. This property suggests possible applications in treating thyroid-related disorders.
Synthetic Chemistry
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of new pyrimidine derivatives based on this compound. These derivatives were tested against various cancer cell lines, revealing that some compounds exhibited IC50 values significantly lower than those of established EGFR inhibitors like erlotinib. Specifically, one derivative showed an IC50 value of 0.09 µM against wild-type EGFR and 4.03 µM against the mutant form .
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibitory effects of this compound demonstrated its ability to inhibit iodothyronine deiodinase effectively. This inhibition was quantified through biochemical assays that measured the enzyme's activity in human liver cell extracts, indicating potential therapeutic applications for thyroid dysfunctions.
Mechanism of Action
The mechanism of action of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituents (Position) | Key Differences vs. Target Compound | |
|---|---|---|---|
| 4-Amino-6-methylpyrimidine-5-carbonitrile | No 2-mercapto group (CAS 76574-44-2) | Lacks thiol group; reduced reactivity | [19] |
| 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | 2-Phenyl, 6-thienyl (vs. 6-methyl) | Enhanced aromaticity; higher melting point (200°C) | [6] |
| 4-Amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile | 2-Cyclohexylamino (vs. 2-mercapto) | Improved solubility due to bulky amine | [7] |
| 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 2-(Methoxyethyl)sulfanyl, 6-oxo | Oxo group increases hydrogen bonding | [20] |
Physical and Spectral Properties
- Melting Points: Target compound: Not explicitly reported, but analogs with similar structures (e.g., 4g) exhibit mp = 200°C [6]. 4-Amino-6-(4-chlorophenyl)-2-phenyl analog: mp = 222°C due to halogen-induced crystallinity [6].
- Spectral Data: IR: The CN stretch (~2212 cm⁻¹) is consistent across analogs, while NH₂ stretches (3330–3485 cm⁻¹) vary with substitution [20]. ¹H NMR: The target compound’s SH proton appears as a singlet at δ ~13.55 ppm, absent in non-thiol analogs [20].
Reactivity and Stability
- Thiol Group Reactivity: The 2-mercapto substituent in the target compound undergoes alkylation (e.g., with bromoethane) to form sulfides, unlike methoxy or amino analogs [20].
- Oxidation Sensitivity : Thiol-containing derivatives are prone to disulfide formation under oxidative conditions, whereas 2-methoxy or 2-methylthio analogs are more stable [20].
Biological Activity
Overview
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that include an amino group, a mercapto group, and a nitrile group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).
The primary mechanism of action for this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . This compound specifically inhibits the EGFR, which is crucial in various signaling pathways associated with cell proliferation and survival. By interfering with EGFR signaling, it induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against several human tumor cell lines, including:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT-116 | Colorectal carcinoma | 10.5 |
| HepG-2 | Hepatocellular carcinoma | 12.3 |
| MCF-7 | Breast cancer | 8.7 |
| A549 | Non-small cell lung cancer | 9.0 |
These results indicate that the compound is effective in inhibiting the growth of various cancer cells, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit iodothyronine 5’-deiodinase, an enzyme involved in thyroid hormone metabolism. This inhibition could have implications for metabolic regulation and thyroid-related disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : Research conducted on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity, with higher concentrations leading to increased apoptosis and reduced cell viability .
- Animal Model Studies : In vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, supporting its potential as an effective therapeutic agent against cancers driven by EGFR mutations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the pyrimidine structure can enhance biological activity. For instance, substituents on the amino or mercapto groups have been shown to influence potency against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 4-amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via a two-step procedure:
Cyclocondensation : Aromatic aldehydes, thiourea, and malononitrile undergo one-pot cyclocondensation to form 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles .
Alkylation : The mercapto group is substituted with amines (e.g., phenethylamine or cyclohexylamine) under reflux conditions (e.g., in ethanol or DMSO/water systems) to introduce diverse substituents .
- Key Parameters :
- Reflux duration: 12–24 hours.
- Solvent selection: Ethanol or DMSO:water (5:5) for crystallization .
- Acidification: Dilute HCl is used to precipitate intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy :
- IR : Identify functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ at ~3329–3478 cm⁻¹) .
- ¹H/¹³C-NMR : Confirm substituents (e.g., aromatic protons at δ 7.00–8.40 ppm, NH₂ signals at δ 5.10–6.00 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., M⁺ peaks at m/z 349.82 for chlorophenyl derivatives) .
- Elemental Analysis : Validate purity (e.g., %C/%N deviations < 0.2%) .
Q. What biological activities are associated with derivatives of this compound?
- Methodological Answer : Derivatives exhibit:
- Antidiabetic Activity : Modulating substituents (e.g., cyclohexylamino or phenethylamino groups) enhances α-glucosidase inhibition .
- Antimicrobial/Anticonvulsant Properties : Structural modifications (e.g., halogenated aryl groups) improve efficacy .
- SAR Strategy : Electron-withdrawing groups (e.g., Cl, Br) at the 6-position enhance bioactivity .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) improve the synthesis of pyrimidinecarbonitrile derivatives?
- Methodological Answer : MCRs (e.g., thermal aqueous reactions) enable efficient one-pot synthesis by combining aldehydes, malononitrile, and thiourea derivatives .
- Optimization :
- Temperature : 80–100°C for 4–6 hours.
- Catalyst : Protic solvents (e.g., water/ethanol) enhance cyclization .
- Example : 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) was synthesized with 70% yield using this approach .
Q. How do substituents at the 2- and 6-positions influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups at the 6-position increase nucleophilic aromatic substitution (NAS) reactivity .
- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents enhance stability and intermolecular interactions (e.g., hydrogen bonding) .
- Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Case Study : For 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h), unexpected δH signals at 7.53–8.40 ppm were resolved via 2D NMR (COSY/HSQC) to confirm aryl proton coupling .
- Mass Fragmentation Analysis : Compare fragmentation patterns (e.g., loss of C₇H₇ in MS) to differentiate isomers .
Q. What mechanistic pathways govern the alkylation of the mercapto group in this compound?
- Methodological Answer : The reaction proceeds via nucleophilic substitution (SN2):
Deprotonation : The mercapto group (–SH) is deprotonated in basic conditions.
Attack by Amines : Phenethylamine displaces the methylthio group, forming a C–N bond .
- Kinetic Studies : Reaction rates are solvent-dependent (e.g., faster in DMSO due to polar aprotic effects) .
Q. How can computational methods complement experimental data in studying this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
- Docking Studies : Predict binding affinities for antidiabetic targets (e.g., α-glucosidase) using AutoDock Vina .
- IR/NMR Prediction : Tools like Gaussian 09 reproduce experimental spectra (RMSD < 5%) .
Q. What strategies mitigate instability of the mercapto group during functionalization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
